molecular formula C6H3Cl2NO B063489 2,5-Dichloronicotinaldehyde CAS No. 176433-49-1

2,5-Dichloronicotinaldehyde

Cat. No. B063489
CAS RN: 176433-49-1
M. Wt: 176 g/mol
InChI Key: IJHUAOWEHGGIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloronicotinaldehyde, also known as DCN, is an organic compound belonging to the family of aldehydes. It is a colorless, volatile liquid with a sweet, pungent odor. DCN is a widely used reagent in organic synthesis, with a wide range of applications in the pharmaceutical, agrochemical, and fine chemical industries. DCN is also used as an intermediate for the synthesis of various compounds, such as vitamins and drugs.

Scientific Research Applications

  • Kinetics and Mechanism of Acid-Catalyzed Reactions : A study by Malhotra and Tyagi (1981) examined the kinetics of reactions between 2,5-xylenol and formaldehyde, catalyzed by hydrochloric acid. This research might provide insights into the behavior of similar compounds like 2,5-Dichloronicotinaldehyde under acid-catalyzed conditions (Malhotra & Tyagi, 1981).

  • Advances in Chemistry of Related Compounds : Hamama et al. (2018) reviewed recent research on 2-chloroquinoline-3-carbaldehyde and related analogs, covering synthesis and biological evaluation. This might provide context for understanding the chemical behavior of 2,5-Dichloronicotinaldehyde (Hamama et al., 2018).

  • Production of Acid Chloride Derivatives from Biomass-derived Aldehydes : Dutta, Wu, and Mascal (2015) discussed the production of acid chloride derivatives from precursor aldehydes like 5-(chloromethyl) furfural, which could be relevant for understanding the potential applications of 2,5-Dichloronicotinaldehyde in producing similar derivatives (Dutta, Wu, & Mascal, 2015).

  • Biocatalytic Production of Related Compounds : Yuan et al. (2019) reviewed the biocatalytic production of 2,5-Furandicarboxylic acid (FDCA), focusing on methods including enzymatic catalysis. This might offer insights into biocatalytic processes relevant to 2,5-Dichloronicotinaldehyde (Yuan et al., 2019).

  • In Vivo Metabolism Studies : Kanamori et al. (2002) conducted in vivo metabolism studies of 4-bromo-2,5-dimethoxyphenethylamine in rats, identifying various metabolites. This research might provide a model for understanding how similar compounds, like 2,5-Dichloronicotinaldehyde, could be metabolized (Kanamori et al., 2002).

properties

IUPAC Name

2,5-dichloropyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHUAOWEHGGIRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620987
Record name 2,5-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dichloronicotinaldehyde

CAS RN

176433-49-1
Record name 2,5-Dichloropyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dichloro-pyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,5-Dichloro-nicotinoyl chloride (15 g, 0.071 mol) in tetrahydrofuran was added tributyl-stannane (24.9 g, 0.086 mol) portionwise over 45 minutes. The resulting mixture was stirred at ambient temperature for 50 minutes, and then treated with tetrakis(triphenylphosphine)palladium(0) (0.82 g, 0.00071 mol). The reaction mixture was stirred at ambient temperature for 4 hours, poured into water; the product was extracted with ethylacetate, the combined organics were dried over magnesium sulfate, filtered and concentrated in vacuo. Silica gel chromatography (10% ethyl acetate/hexanes) followed by recrystallization from hexanes/ethylacetate gave the title compound (4.3 g).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.82 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Dichloronicotinaldehyde
Reactant of Route 2
Reactant of Route 2
2,5-Dichloronicotinaldehyde
Reactant of Route 3
Reactant of Route 3
2,5-Dichloronicotinaldehyde
Reactant of Route 4
Reactant of Route 4
2,5-Dichloronicotinaldehyde
Reactant of Route 5
Reactant of Route 5
2,5-Dichloronicotinaldehyde
Reactant of Route 6
2,5-Dichloronicotinaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.